![molecular formula C8H13N3 B1293134 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine CAS No. 1172529-33-7](/img/structure/B1293134.png)
5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is a novel heterocyclic compound. It has a CAS Number of 1172529-33-7 . The IUPAC name for this compound is 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine . The InChI code for this compound is 1S/C8H13N3/c1-2-11-7(6-3-4-6)5-8(9)10-11/h5-6H,2-4H2,1H3,(H2,9,10) .
Molecular Structure Analysis
The molecular weight of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is 151.21 g/mol . The InChI key for this compound is APYVQYYSQIBHCE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is a powder at room temperature .Scientific Research Applications
Pharmacological Research
Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and analgesic activities .
Antileishmanial and Antimalarial Activities
Some pyrazole-bearing compounds have potent antileishmanial and antimalarial activities, which could be a potential application area for research .
Molecular Docking Studies
These compounds can also be used in molecular docking studies to understand interactions with biological targets .
Synthesis of New Heterocycles
Pyrazoles can be used as building blocks for synthesizing new heterocyclic compounds with potential biological activities .
Safety and Hazards
The safety information for 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been shown to interact with a variety of biological targets, particularly enzymes and receptors involved in critical cellular processes .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often acting as inhibitors or modulators . The specific interactions and changes resulting from the action of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad utility of pyrazole derivatives in medicinal chemistry, it is likely that this compound could influence a variety of pathways, particularly those involving its target proteins .
Result of Action
Based on the known activities of similar pyrazole derivatives, it is likely that this compound could have a range of potential effects, depending on the specific targets and pathways involved .
properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-7(6-3-4-6)5-8(9)10-11/h5-6H,2-4H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVQYYSQIBHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | |
CAS RN |
1172529-33-7 |
Source
|
Record name | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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